molecular formula C11H7BrF3NO B2856056 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone CAS No. 1419518-02-7

1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone

Cat. No.: B2856056
CAS No.: 1419518-02-7
M. Wt: 306.082
InChI Key: GVTWZSZUQHZRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5th position of the indole ring and a trifluoroethanone group at the 2nd position, making it a unique and valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-bromo-1-methyl-1H-indole and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation of the indole ring.

    Procedure: The 5-bromo-1-methyl-1H-indole is dissolved in an inert solvent like dichloromethane, and trifluoroacetic anhydride is added dropwise. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate. After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent.

    Purification: The crude product is purified by column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the trifluoroethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

    Major Products: The major products formed from these reactions include substituted indoles, oxo derivatives, and alcohols.

Scientific Research Applications

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.

    Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.

    Chemical Biology: The compound is employed in chemical biology to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is used in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:

Properties

IUPAC Name

1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-4-6(12)2-3-9(7)16/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTWZSZUQHZRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.